2H-Azirine, 2-(3-butenyl)-2-methyl-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(But-3-en-1-yl)-2-methyl-3-phenyl-2H-azirine is a heterocyclic organic compound characterized by a three-membered azirine ring. This compound is notable for its unique structural features, which include a but-3-en-1-yl group, a methyl group, and a phenyl group attached to the azirine ring. These structural elements contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-3-en-1-yl)-2-methyl-3-phenyl-2H-azirine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-(but-3-en-1-yl)-propane-1,3-diol with suitable reagents to form the azirine ring . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of 2-(But-3-en-1-yl)-2-methyl-3-phenyl-2H-azirine may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to obtain high-quality product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(But-3-en-1-yl)-2-methyl-3-phenyl-2H-azirine undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The azirine ring can undergo substitution reactions with various nucleophiles, leading to the formation of substituted azirines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azirine oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted azirines with different functional groups.
Scientific Research Applications
2-(But-3-en-1-yl)-2-methyl-3-phenyl-2H-azirine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(But-3-en-1-yl)-2-methyl-3-phenyl-2H-azirine involves its interaction with molecular targets through its azirine ring. The ring strain and electronic properties of the azirine ring make it reactive towards various nucleophiles and electrophiles. This reactivity allows it to participate in a range of chemical reactions, leading to the formation of different products. The specific pathways and molecular targets depend on the context of its use, such as in biological systems or chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-2H-azirine: Lacks the but-3-en-1-yl and methyl groups, making it less sterically hindered.
2-Methyl-3-phenyl-2H-azirine: Similar structure but without the but-3-en-1-yl group.
3-Phenyl-2H-azirine: Lacks both the but-3-en-1-yl and methyl groups.
Uniqueness
2-(But-3-en-1-yl)-2-methyl-3-phenyl-2H-azirine is unique due to the presence of the but-3-en-1-yl group, which introduces additional steric and electronic effects. These effects can influence its reactivity and interactions with other molecules, making it distinct from other azirine derivatives.
Properties
CAS No. |
58130-08-8 |
---|---|
Molecular Formula |
C13H15N |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
2-but-3-enyl-2-methyl-3-phenylazirine |
InChI |
InChI=1S/C13H15N/c1-3-4-10-13(2)12(14-13)11-8-6-5-7-9-11/h3,5-9H,1,4,10H2,2H3 |
InChI Key |
MKLZGCOPICIQRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=N1)C2=CC=CC=C2)CCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.